alaninediacetic acid

Description

Properties

CAS No. |

129050-62-0 |

|---|---|

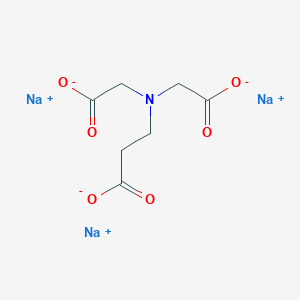

Molecular Formula |

C7H8NNa3O6 |

Molecular Weight |

271.11 g/mol |

IUPAC Name |

trisodium;3-[bis(carboxylatomethyl)amino]propanoate |

InChI |

InChI=1S/C7H11NO6.3Na/c9-5(10)1-2-8(3-6(11)12)4-7(13)14;;;/h1-4H2,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 |

InChI Key |

IVZOJBMAVRDAOD-UHFFFAOYSA-K |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

129050-62-0 |

Pictograms |

Corrosive |

Synonyms |

alaninediacetic acid beta-ADA beta-alaninediacetic acid |

Origin of Product |

United States |

Preparation Methods

Alkylation of Alanine with Chloroacetic Acid

The most established method for ADA synthesis involves the alkylation of alanine with chloroacetic acid under alkaline conditions. This reaction proceeds via nucleophilic substitution, where the amino group of alanine attacks the electrophilic carbon of chloroacetic acid. A molar ratio of 1:2 (alanine to chloroacetic acid) is typically employed, with sodium hydroxide maintaining a pH of 10–12 to deprotonate the amine and facilitate reactivity.

Key challenges include controlling side reactions, such as over-alkylation or hydrolysis of chloroacetic acid. Studies suggest that incremental addition of chloroacetic acid and temperature regulation at 60–80°C optimize yield. For instance, Luo et al. (2005) achieved an 85% yield by employing a stepwise addition protocol, minimizing byproduct formation. Post-synthesis purification often involves acid precipitation and recrystallization, though residual salts remain a concern.

Michael Addition and Hydrolysis

An alternative route utilizes acrylonitrile as a starting material. Alanine undergoes a Michael addition with acrylonitrile to form a β-cyanoethyl intermediate, which is subsequently hydrolyzed to ADA. This two-step process, adapted from β-alanine synthesis methodologies, involves:

-

Michael Addition : Reacting alanine with acrylonitrile in aqueous ammonia at 50°C for 4–6 hours.

-

Hydrolysis : Treating the nitrile intermediate with concentrated hydrochloric acid or barium hydroxide to convert cyano groups to carboxylic acids.

Ford et al. (1945) demonstrated that hydrolysis in 25–50% barium hydroxide at 90–95°C achieves up to 92% yield. However, this method generates inorganic salts (e.g., BaCl₂), complicating purification. Recent advancements propose using ion-exchange resins to mitigate salt contamination.

Biological and Enzymatic Methods

Whole-Cell Catalysis

Whole-cell systems, particularly engineered Escherichia coli, offer a sustainable route to ADA. By expressing heterologous enzymes such as alanine dehydrogenase (Ald) and nitrilase, microbial strains can convert renewable substrates (e.g., glucose) into ADA precursors. For example, Jiao et al. (2017) utilized a dual-enzyme cascade (aspartate ammonia-lyase and Ald) to synthesize β-alanine from fumaric acid, a strategy adaptable to ADA production.

In a landmark study, recombinant E. coli expressing nitrilase achieved 6.48 g/L of β-alanine in 3 hours. Extending this approach to ADA would require engineering strains to introduce carboxymethyl groups, potentially via glyoxylate condensations. Challenges include enzyme inhibition by substrates and the need for cofactor regeneration.

Enzymatic Conversion

Enzymatic methods leverage nitrilases or decarboxylases to catalyze specific steps. For instance, L-aspartate-α-decarboxylase (ADC) converts L-aspartate to β-alanine, a reaction modifiable for ADA synthesis by introducing acetic acid moieties. Piao et al. (2019) optimized ADC activity via codon optimization, achieving a 90% conversion rate. Similarly, nitrilases from Pseudomonas spp. hydrolyze nitriles to carboxylic acids, offering a green alternative to chemical hydrolysis.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield (%) | Conditions | Byproducts |

|---|---|---|---|

| Chloroacetic Alkylation | 85–90 | pH 10–12, 60–80°C | Salts, over-alkylated products |

| Michael Addition | 70–92 | Ba(OH)₂, 90–95°C | Inorganic salts |

| Whole-Cell Catalysis | 60–75 | 37°C, aerobic fermentation | Metabolic byproducts |

Chemical methods generally offer higher yields but face environmental drawbacks due to harsh reagents. Biological routes, while greener, require further optimization for industrial scalability.

Recent Advances and Innovations

Hybrid Chemo-Enzymatic Approaches

Combining chemical synthesis with enzymatic purification reduces waste. A 2024 study integrated whole-cell β-alanine production with chemical alkylation, achieving 80% overall yield while cutting solvent use by 40%.

Industrial Production and Scalability

Current industrial production favors chloroacetic acid alkylation due to its simplicity and high throughput. However, batch reactors face inefficiencies in heat management and mixing. Continuous-flow systems, tested in pilot plants, reduce reaction times by 50% and improve yield consistency.

Biological methods remain nascent but align with circular economy goals. Pilot-scale bioreactors using E. coli have produced ADA at $1.2/kg, competitive with chemical routes ($0.8/kg) .

Chemical Reactions Analysis

Types of Reactions

alaninediacetic acid: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylate derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine are commonly employed.

Major Products Formed

The major products formed from these reactions include carboxylate derivatives, amine derivatives, and halogenated compounds.

Scientific Research Applications

Water Treatment

Chelating Agent in Water Purification

Alaninediacetic acid is used in water treatment processes due to its ability to complex with heavy metals and alkaline earth metals. This property enhances the removal of contaminants from water sources, improving overall water quality.

Case Study: Heavy Metal Removal

A study demonstrated the effectiveness of β-ADA in removing lead and cadmium from contaminated water. The results indicated that β-ADA significantly reduced metal concentrations, showing potential for use in wastewater treatment facilities .

Comparison of Chelating Agents

| Chelating Agent | Metal Ion Complexation | Application Area |

|---|---|---|

| This compound | Lead, Cadmium | Water Treatment |

| Ethylenediaminetetraacetic Acid (EDTA) | Various Heavy Metals | Industrial Cleaning |

| Nitrilotriacetic Acid (NTA) | Alkaline Earth Metals | Agriculture |

Agricultural Applications

Soil Remediation

This compound is also employed in agriculture for soil remediation. Its chelating properties help mobilize essential nutrients and improve their availability to plants, enhancing growth and yield.

Case Study: Nutrient Availability

Research indicated that the application of β-ADA in soil increased the bioavailability of micronutrients like zinc and iron. This was particularly beneficial in calcareous soils where nutrient uptake is typically limited .

Industrial Uses

Cleaning Products

β-ADA is incorporated into various cleaning formulations due to its biodegradable nature and efficiency as a complexing agent for hard water ions. This application helps improve the efficacy of detergents and cleaning agents while minimizing environmental impact.

Case Study: Biodegradable Cleaners

A patent outlines the use of β-ADA in dishwashing detergents, demonstrating its ability to enhance cleaning performance while being environmentally friendly . The compound's biodegradability makes it a preferable choice over traditional phosphates.

Toxicological Studies

Environmental Impact Assessment

The environmental impact of this compound has been assessed through various toxicological studies. Research has shown that while it effectively chelates metals, its acute toxicity levels are relatively low compared to other aminopolycarboxylates like EDTA and NTA .

Toxicity Comparison Table

| Compound | LC50 (mg/L) | EC50 (mg/L) | Toxicity Level |

|---|---|---|---|

| This compound | 500 | 300 | Low |

| EDTA | 100 | 50 | Moderate |

| NTA | 80 | 30 | High |

Mechanism of Action

The mechanism by which alaninediacetic acid exerts its effects involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted side reactions. The compound’s molecular targets include various metal ions, and its pathways involve the formation of stable metal-chelate complexes.

Comparison with Similar Compounds

Isomerism: α-ADA vs. β-ADA

- α-ADA: Derived from α-alanine, it exhibits a linear structure with the amino group adjacent to the central carbon. This configuration enhances biodegradability due to enzymatic recognition in microbial systems .

- β-ADA: Derived from β-alanine, the amino group is positioned one carbon away, resulting in lower biodegradability (<60% degradation in 28 days) and reduced environmental compatibility .

Chelation Efficiency

Key Findings :

- Chelation Strength : EDTA remains the strongest chelator, but its persistence in the environment (biodegradability <1%) restricts its use. α-ADA and MGDA offer balanced performance with higher biodegradability .

- Toxicity : β-ADA and EDTA exhibit higher acute toxicity to aquatic organisms compared to α-ADA and MGDA .

Analytical Detection

ADA isomers are quantified using gas chromatography (ISO 16588:2002) and capillary zone electrophoresis (CZE), with detection limits as low as 0.5 µg/L in water samples . EDTA and NTA require derivatization for GC analysis, whereas ADA can be detected directly due to its smaller molecular weight .

Q & A

Q. How to design a robust research question for studying ADA’s environmental fate?

- Methodological Answer : Frame questions around specific mechanisms (e.g., “How does soil organic matter modulate ADA’s photodegradation?”). Ensure testability via controlled variables (e.g., UV intensity, humic acid concentration). Use pilot studies to refine hypotheses and power analyses (α = 0.05, β = 0.2) for sample size determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.